molecular formula C14H28O4 B1627309 2-Methylbutyl acetate;pentyl acetate CAS No. 1173022-93-9

2-Methylbutyl acetate;pentyl acetate

Cat. No.: B1627309
CAS No.: 1173022-93-9
M. Wt: 260.37 g/mol
InChI Key: LSUIXWQPOJYELL-UHFFFAOYSA-N
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Description

2-Methylbutyl acetate and pentyl acetate are esters that are widely used in the food and fragrance industry. These esters are responsible for the fruity and sweet aroma of many fruits such as bananas, apples, and pears. They are also used in the production of perfumes, soaps, and other personal care products. In

Scientific Research Applications

Enantiomeric Distribution and Sensory Impact

2-Methylbutyl acetate, particularly in its S-enantiomeric form, has been extensively studied in the context of winemaking. Research reveals its higher presence in red wines compared to white and its increase during aging. This compound, even at concentrations below its olfactory threshold, contributes to specific fruity aromas like blackberry and banana in wines (Cameleyre et al., 2017).

Odor Thresholds and Sensory Analysis

Investigations into the odor thresholds of various acetates, including pentyl acetate, highlight its low odor threshold among straight chain and branched acetates. This research aids in understanding the sensory impact of these compounds in various applications (Takeoka et al., 1996).

Chemical Reactions and Oligomerization

Studies on 2-Methylbutyl acetate involve its reactions and product formations, such as its transformation into different oligomers under specific conditions, offering insights into its chemical behavior and potential applications (Ishigaki & Shono, 1974).

Microbial Metabolism and Storage Polymers

Research on microbial responses to feast/famine conditions in wastewater treatment processes includes the study of compounds like acetates. This is crucial for understanding the microbial accumulation of storage polymers and has applications in biotechnology and environmental engineering (van Aalst-van Leeuwen et al., 1997).

Headspace Analysis in Chemical Ecology

2-Methylbutyl acetate and pentyl acetate have been subjects of headspace analysis, providing important data for chemical ecology and the study of volatile organic compounds in biological systems (Agelopoulos & Pickett, 1998).

Biosynthesis Pathways in Fruits

Understanding the biosynthesis of volatile esters like 2-Methylbutyl acetate in fruits such as apples has implications in food science and agriculture. This research explores the enzymatic activity and conversion pathways involved in ester formation (Matich & Rowan, 2007).

Phase Behavior in Supercritical Fluids

Studies on the phase behavior of mixtures like CO2 and pentyl acetate at high pressures and temperatures are relevant to supercritical fluid applications and material science (Byun et al., 2006).

Protein Retention in Chromatography

Research on the retention properties of various ligands, including pentyl acetate, in chromatography has applications in biochemistry and pharmaceuticals (Schmuck et al., 1986).

Microfluidic Flow Patterns

The study of liquid-liquid flow patterns in microfluidic channels, involvingcompounds like pentyl acetate, provides insights for applications in chemical engineering and reaction chemistry. This research enhances the understanding of flow dynamics in miniaturized systems (Desir et al., 2020).

Conducting Copolymers

The synthesis of conducting copolymers involving compounds like 2-Methylbutyl acetate has implications in materials science, particularly in the development of new polymeric materials with potential applications in electronics and nanotechnology (Levent et al., 2003).

Aged Beer Analysis

Studies on the presence of compounds like 2-Methylbutyl acetate in aged beers contribute to the understanding of flavor development and stability in the brewing industry, offering insights for quality control and product enhancement (Tran et al., 2013).

Polymer Characterization

Research into the characterization of polymers such as poly(2-methylbutyl 2-(3-thienyl)-acetate) sheds light on their structural and thermal properties, which is crucial for their application in various industrial and technological fields (Levent et al., 2003).

Gas-Phase Elimination of Esters

Investigating the gas-phase elimination kinetics of esters like 2,3-dimethyl-3-pentyl acetate contributes to a deeper understanding of chemical reaction mechanisms, with potential applications in synthetic chemistry and industrial processes (Cuenca & Chuchani, 1977).

Biosynthesis in Insects

The study of 2-methylalkanes' biosynthesis in crickets, involving acetates, provides valuable information for entomology and biochemistry, particularly in understanding insect pheromone production and ecological interactions (Blailock & Blomquist, 1976).

Atmospheric Chemistry

Research on the reaction rates of OH radicals with acetates, including pentyl acetate, contributes to atmospheric chemistry, particularly in understanding the environmental fate and impact of these volatile organic compounds (Williams et al., 1993).

Fragrance Material Review

1-Phenyl-3-methyl-3-pentyl acetate, a related compound, has been reviewed for its toxicological and dermatological properties, which is essential for its safe use in fragrance applications (Mcginty et al., 2012).

Heat Capacities in Mixtures

The determination of enthalpies and heat capacities of mixtures containing acetates,including butyl and isobutyl acetate with corn oil, is significant for designing heat transfer and process equipment in the oils and seed processing industry (González et al., 2007).

Salting-Out Effects in Aqueous Solutions

The study of the solubility of various alkyl acetates, like pentyl acetate, in aqueous sodium chloride solutions provides insights into the salting-out phenomenon. This research is relevant to chemical separations and purification processes (Šegatin & Klofutar, 2000).

Lipase-Catalyzed Synthesis

The lipase-catalyzed synthesis of various esters, including pentyl valerate, is essential for biotechnological applications, particularly in developing eco-friendly and efficient synthesis methods for valuable chemical compounds (Gryglewicz et al., 2000).

Biochemical Analysis

Biochemical Properties

2-Methylbutyl acetate; pentyl acetate, like other esters, has a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . It is known to have a strong nutty, banana odor and a nutty, tropical taste . It is soluble in water and alcohol and is used as a flavoring and fragrance agent .

Cellular Effects

For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methylbutyl acetate; pentyl acetate is not well-studied. Esters like 2-Methylbutyl acetate; pentyl acetate are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on the headspace analysis of a biological sample, ripe banana, which contains 2-Methylbutyl acetate; pentyl acetate, showed that the ratios of compounds present in the headspace changed significantly over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Methylbutyl acetate; pentyl acetate in animal models. A study on the percutaneous absorption of thirty-eight organic solvents, including a mixture of 2-Methylbutyl acetate and pentyl acetate, in vitro using pig skin, provides some insights .

Metabolic Pathways

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that esters like 2-Methylbutyl acetate; pentyl acetate are miscible with most common organic solvents, but practically insoluble in water .

Subcellular Localization

Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .

Properties

IUPAC Name

2-methylbutyl acetate;pentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUIXWQPOJYELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C.CCC(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583454
Record name 2-Methylbutyl acetate--pentyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-93-9
Record name 2-Methylbutyl acetate--pentyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-93-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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